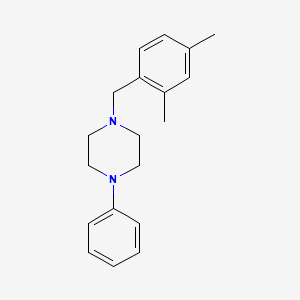
2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as EPMQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide involves its ability to inhibit various enzymes and pathways involved in disease progression. For example, in cancer research, 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide inhibits the PI3K/Akt/mTOR pathway and induces G1 cell cycle arrest. In Alzheimer's disease research, 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide reduces oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. In Parkinson's disease research, 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide protects dopaminergic neurons by inhibiting the activation of microglia and reducing neuroinflammation.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to have various biochemical and physiological effects in preclinical studies. For example, in cancer research, 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In Alzheimer's disease research, 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to reduce oxidative stress and improve cognitive function in animal models. In Parkinson's disease research, 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to protect dopaminergic neurons and improve motor function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide in lab experiments is its ability to target multiple pathways involved in disease progression. This makes it a potentially effective therapeutic agent for various diseases. However, one limitation of using 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide research. One direction is to further investigate its potential therapeutic applications in other diseases such as multiple sclerosis and Huntington's disease. Another direction is to develop more efficient synthesis methods to improve its bioavailability and efficacy. Additionally, more studies are needed to determine the optimal dosage and administration route of 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide for therapeutic use.
Conclusion:
In conclusion, 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide is a chemical compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves its ability to inhibit various enzymes and pathways involved in disease progression. While there are advantages and limitations to using 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide in lab experiments, there are several future directions for research to further explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide involves the condensation of 4-ethoxybenzaldehyde and 2-amino-6-methylquinoline in the presence of acetic acid. The resulting product is then reacted with 4-pyridinecarboxaldehyde and hydrazine hydrate to yield 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide.
Wissenschaftliche Forschungsanwendungen
2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to improve cognitive function and reduce oxidative stress. In Parkinson's disease research, 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to protect dopaminergic neurons and improve motor function.
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-6-methyl-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-3-31-20-7-5-19(6-8-20)24-15-22(21-14-17(2)4-9-23(21)28-24)25(30)29-27-16-18-10-12-26-13-11-18/h4-16H,3H2,1-2H3,(H,29,30)/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRWTIOCFGMVBL-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NN=CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)N/N=C/C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl]-N'-phenylthiourea](/img/structure/B5835772.png)

![4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5835792.png)


![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide](/img/structure/B5835811.png)




![4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5835836.png)
![{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)
methanone](/img/structure/B5835863.png)
![ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5835869.png)